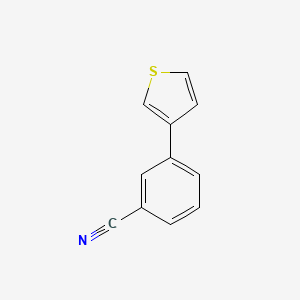

3-(3-Thienyl)benzonitrile

Description

Overview of Benzonitrile (B105546) and Thiophene (B33073) Scaffolds in Modern Organic Synthesis

In the realm of organic chemistry, both benzonitrile and thiophene moieties are considered privileged scaffolds due to their versatile reactivity and widespread presence in functional materials and biologically active compounds.

Benzonitrile: The benzonitrile unit, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a crucial building block in organic synthesis. The nitrile group is highly versatile and can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. google.com This reactivity makes benzonitrile derivatives valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. google.com Compounds containing the benzonitrile moiety have been investigated for a range of biological activities, finding use as intermediates for anti-inflammatory agents, anti-asthma agents, and fibrinogen antagonists. google.com

Thiophene: Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound. globalscientificjournal.com As an electron-rich heterocycle, the sulfur atom contributes two electrons to the aromatic π-system. globalscientificjournal.com This electron-rich nature makes thiophene and its derivatives fundamental components in numerous natural products and synthetic compounds with significant therapeutic applications. researchgate.net Beyond medicine, thiophene scaffolds are cornerstones in materials science, particularly for the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs), owing to their excellent electronic properties and stability. rsc.orgrsc.orgresearchgate.net

Rationale for Investigating Hybrid Aromatic Systems Featuring Thiophene and Benzonitrile Moieties

The strategic combination of electron-donating and electron-withdrawing units within a single molecule is a cornerstone of modern materials design. This "donor-acceptor" (D-A) approach is the primary rationale for investigating hybrid systems like 3-(3-Thienyl)benzonitrile.

This intramolecular charge transfer character imparts unique photophysical and electronic properties, such as fluorescence and specific electrochemical behaviors. academie-sciences.frfrontiersin.org By modifying the substitution pattern and the linkage between the two rings, researchers can fine-tune these properties for specific applications, including:

Organic Electronics: Creating low band gap materials for use in organic field-effect transistors (OFETs), photovoltaic cells, and sensors. researchgate.net

Electrochromic Devices: Developing materials that can change color upon the application of an electrical voltage, which is useful for smart windows and displays. bohrium.com

Organic Light-Emitting Diodes (OLEDs): Designing molecules with high quantum yields for efficient light emission in next-generation displays and lighting. researchgate.netbohrium.com

Scope and Significance of Academic Research Focused on this compound

Academic research into this compound and its structural isomers, such as 4-(3-thienyl)benzonitrile, primarily revolves around their synthesis and application as monomers for advanced functional polymers.

Synthesis: The most common and efficient method for synthesizing these bi-aryl compounds is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. rasayanjournal.co.inmdpi.comresearchgate.net This reaction involves coupling a thienylboronic acid with a halobenzonitrile (or vice versa) and is valued for its high yields and tolerance of various functional groups. mdpi.comnih.gov Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis of these and related heterobiaryls. rasayanjournal.co.inresearchgate.net

Materials Science: A significant body of research focuses on synthesizing and characterizing polymers derived from thienylbenzonitrile monomers. For instance, studies on polymers of 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile, a more complex analogue, have shown that these materials exhibit interesting electrochromic properties, changing color from red to blue or purple to grey upon electrochemical switching. researchgate.netbohrium.com The functional design, placing an electron-deficient benzonitrile group on an electron-rich fused thiophene system, is a key strategy to lower the band gap of the resulting conjugated polymers. researchgate.netbohrium.com

Medicinal Chemistry: While direct biological studies on this compound are not extensively documented, the constituent scaffolds are of high interest. Hybrid molecules containing thiophene and other aromatic rings are widely investigated for various therapeutic applications. For example, benzothiophene (B83047) scaffolds, which feature a fused benzene and thiophene ring, are present in inhibitors of various protein kinases, which are targets in cancer therapy. rsc.orgrsc.org Similarly, pyrazole (B372694) derivatives containing thiophene moieties have shown anti-inflammatory and antimicrobial activities. researchgate.netnih.gov The research into simple, well-defined molecules like this compound provides fundamental knowledge for the rational design of more complex, biologically active compounds. mdpi.comnih.gov

Below is a data table comparing the molecular properties of this compound with a related isomer.

| Property | This compound | 4-(3-Thienyl)benzonitrile |

| CAS Number | 870703-81-4 scbt.com | 172507-33-4 sigmaaldrich.com |

| Molecular Formula | C₁₁H₇NS scbt.com | C₁₁H₇NS sigmaaldrich.com |

| Molecular Weight | 185.24 g/mol scbt.com | 185.24 g/mol sigmaaldrich.com |

| Structural Feature | Cyano group is meta to the thienyl substituent. | Cyano group is para to the thienyl substituent. |

| Potential Application | Building block for functional materials. | Precursor for electrochromic polymers. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZPBPRNMKZQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399656 | |

| Record name | 3-(3-Thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-81-4 | |

| Record name | 3-(3-Thienyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Thienyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 3 3 Thienyl Benzonitrile and Its Derivatives

Retrosynthetic Analysis Approaches for the 3-(3-Thienyl)benzonitrile Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For the this compound core, the primary disconnection strategy targets the C-C bond linking the two aromatic rings. This leads to two principal retrosynthetic pathways.

Pathway A: Aryl-Aryl Bond Disconnection

The most direct disconnection breaks the bond between the phenyl C3 and the thienyl C3 positions. This generates two key synthons: a 3-cyanophenyl synthon and a 3-thienyl synthon. The corresponding synthetic equivalents for these synthons are chosen based on the intended forward-synthesis coupling reaction.

For Suzuki-Miyaura Coupling:

3-cyanophenyl cation synthon → 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) (electrophile).

3-thienyl anion synthon → Thiophene-3-boronic acid or its esters (nucleophile).

Alternatively: 3-cyanophenyl anion synthon → 3-cyanophenylboronic acid (nucleophile) and 3-thienyl cation synthon → 3-bromothiophene (B43185) or 3-iodothiophene (B1329286) (electrophile).

For Direct C-H Arylation:

This approach simplifies the retrosynthesis by requiring only one of the fragments to be pre-functionalized (typically as a halide).

Disconnection leads to 3-bromobenzonitrile and thiophene (B33073), where the C-H bond at the 3-position of thiophene would be targeted for activation.

Pathway B: Functional Group Interconversion (FGI) and Disconnection

An alternative strategy involves first performing a functional group interconversion on the nitrile group. The nitrile can be retrosynthetically derived from other functional groups, such as an amino group (via Sandmeyer reaction), a carboxylic acid amide (via dehydration), or a halogen (via cyanation).

FGI (Nitrile → Amine): This leads to the precursor 3-(3-thienyl)aniline. Disconnecting the aryl-aryl bond of this intermediate would then lead to synthons like 3-bromoaniline (B18343) and thiophene-3-boronic acid.

FGI (Nitrile → Halogen): This approach considers the introduction of the cyano group as the final step. The target molecule is traced back to a precursor like 3-bromo-3'-thienylbenzene. The aryl-aryl bond is then disconnected as in Pathway A.

These approaches provide a logical framework for designing multiple synthetic routes, allowing chemists to choose the most efficient and practical pathway based on starting material availability, reaction yields, and functional group tolerance.

Classical and Modern Coupling Reactions for C-C Bond Formation to Access this compound

The formation of the C-C bond between the benzonitrile (B105546) and thiophene rings is the critical step in synthesizing the target molecule. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation due to their high efficiency, selectivity, and functional group compatibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com The synthesis of this compound can be readily achieved by coupling either thiophene-3-boronic acid with 3-bromobenzonitrile or 3-cyanophenylboronic acid with 3-bromothiophene. clockss.orgrsc.org

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst. rsc.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromobenzonitrile | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| 3-Bromothiophene | 3-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |

| Aryl Bromides | n-Butylboronic acid | Pd(OAc)₂ / Ligand 4* | K₃PO₄ | Toluene | >98% |

Heck Reaction

The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While not a direct method for forming a biaryl bond in a single step, it can be a key part of a multi-step synthesis of derivatives. For instance, an intramolecular Heck reaction can be a powerful tool for constructing complex heterocyclic systems fused to the core structure. chim.itlibretexts.org The general mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene, and finally, a β-hydride elimination to release the product and regenerate a palladium hydride species, which is then converted back to Pd(0) by a base. libretexts.org The intramolecular variant is often more efficient and offers better stereoselectivity. libretexts.org

Copper-catalyzed reactions, while older than many palladium-based methods, remain relevant, particularly for cyanation. The Rosenmund-von Braun reaction is a classical method that uses stoichiometric copper(I) cyanide to convert an aryl halide into an aryl nitrile. organic-chemistry.org This reaction could be applied to a pre-formed 3-(3-thienyl)bromobenzene intermediate.

Modern advancements have led to catalytic versions of this transformation. Buchwald and coworkers developed an efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides, which uses catalytic amounts of copper iodide (CuI) and potassium cyanide (KCN), simplifying product isolation. organic-chemistry.orgtezu.ernet.in The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has also been established as a low-cost and less toxic cyanide source for copper-catalyzed cyanations. researchgate.net

The mechanism of copper-catalyzed cyanation is thought to involve the formation of a [Cu(CN)₂]⁻ species, which then participates in the catalytic cycle. tezu.ernet.in

Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners. ntu.edu.sg This strategy involves the palladium-catalyzed coupling of an aryl halide with a C-H bond of another arene. Thiophenes are particularly well-suited substrates for this reaction. unisi.itrsc.org

To synthesize this compound, one could couple 3-bromobenzonitrile directly with thiophene. A significant challenge is controlling the regioselectivity on the thiophene ring. While the C2 and C5 positions are more electronically activated, specific ligands and reaction conditions can promote arylation at the C3 position. mdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (often a carboxylate like potassium carbonate or pivalate). unisi.itmdpi.com

| Aryl Halide | Arene | Catalyst/Ligand | Base/Additive | Solvent | Selectivity |

|---|---|---|---|---|---|

| Aromatic Bromides | Substituted Thiophenes | PdCl₂ | KOAc | Choline chloride/Glycerol | Good yields |

| Bromobenzene | 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Pd(OAc)₂ | K₂CO₃ | Toluene | Regioselective at C2 |

Formation and Functionalization of the Nitrile Group within the this compound System

The nitrile group is a versatile functional handle that can be introduced at various stages of the synthesis. nih.govebsco.com Its introduction onto a pre-existing biaryl framework is a common and effective strategy.

Several classical and modern methods are available for converting an aryl precursor into a benzonitrile.

Sandmeyer Reaction: This is a well-established method for converting an aryl amine into a nitrile. youtube.com The synthesis would begin with 3-(3-thienyl)aniline, which is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable diazonium salt. prepchem.com Subsequent treatment of this diazonium salt with a copper(I) cyanide solution replaces the diazonium group with a nitrile. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, which then reacts with a copper-bound cyanide. youtube.com

Palladium-Catalyzed Cyanation: This is a highly reliable and general method for converting aryl halides or triflates into nitriles. organic-chemistry.org Starting with 3-bromo-3'-thienylbenzene, a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., dppf) can be used with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). The mechanism follows a standard cross-coupling cycle of oxidative addition, cyanide transfer (transmetalation), and reductive elimination.

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using strong dehydrating agents. chemguide.co.uklibretexts.org If 3-(3-thienyl)benzamide is available, it can be heated with reagents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) to yield this compound. libretexts.orglibretexts.org The mechanism involves the activation of the amide carbonyl oxygen by the dehydrating agent, converting it into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond. chemistrysteps.com

| Method | Starting Material | Key Reagents | General Mechanism | Advantages |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺; CuCN | Aryl diazonium salt, radical intermediate | Utilizes readily available anilines |

| Pd-Catalyzed Cyanation | Aryl Halide/Triflate | Pd Catalyst, Ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | Oxidative Addition/Reductive Elimination | High functional group tolerance, mild conditions |

| Amide Dehydration | Primary Amide | P₄O₁₀, SOCl₂, or POCl₃ | Activation of carbonyl, elimination | Direct conversion from amides |

Nitrile Hydrolysis and Reduction Pathways for Derivatives

The nitrile group of this compound is a versatile functional group that can be converted into other valuable moieties, primarily through hydrolysis and reduction reactions. These transformations open pathways to a variety of derivatives with different chemical properties and potential applications.

Hydrolysis:

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. lumenlearning.comlibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid, to yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In a basic medium, heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), produces a carboxylate salt and ammonia. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. savemyexams.com

The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom of the nitrile group. lumenlearning.comlibretexts.org This is followed by the nucleophilic attack of water. lumenlearning.com In base-catalyzed hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org

Reduction:

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction typically involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group, followed by a second hydride addition to the resulting imine intermediate. openstax.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.orgopenstax.org

The general pathways for the hydrolysis and reduction of a nitrile are summarized in the table below:

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻, heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

Directed Functionalization Strategies for the Thiophene Moiety in this compound

The thiophene ring in this compound is susceptible to various functionalization reactions, allowing for the synthesis of a diverse range of derivatives. Directed functionalization strategies are crucial for controlling the regioselectivity of these reactions.

One significant challenge in the functionalization of 5-membered heteroarenes like thiophene is achieving substitution at the β-positions (C3 and C4) rather than the more reactive α-positions (C2 and C5). rsc.org Palladium-catalyzed 1,4-migration coupled with direct arylation has emerged as a powerful method to functionalize the β-position of thiophene rings. rsc.orgrsc.org This strategy involves the oxidative addition of a 2-(2-bromoaryl)thiophene derivative to a palladium catalyst, followed by a 1,4-palladium migration that activates the β-C–H bond. rsc.org Subsequent coupling with another (hetero)arene leads to the formation of a new C-C bond at the β-position. rsc.org

This methodology offers a regiodivergent approach. For instance, employing Suzuki coupling conditions with 2-(2-bromoaryl)thiophenes leads to the formation of 1,2-diheteroarylbenzenes, while direct C–H heteroarylation conditions promote the 1,4-palladium migration, resulting in 2-aryl-3-heteroarylthiophenes. rsc.orgrsc.org This approach is compatible with various substituents on the benzene (B151609) ring and different heteroarenes, providing access to complex polycyclic heteroaromatic compounds. rsc.org

The table below summarizes the outcomes of these two palladium-catalyzed strategies:

| Reaction Type | Key Transformation | Product Type |

| Suzuki Coupling | Cross-coupling at the aryl bromide position | 1,2-Diheteroarylbenzene |

| Direct C–H Heteroarylation | 1,4-Palladium migration followed by C–H activation | 2-Aryl-3-heteroarylthiophene |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of biaryl compounds like this compound to develop more sustainable and environmentally benign processes. nih.govuva.nl Key areas of focus include the use of sustainable catalysts, alternative reaction media, and energy-efficient reaction conditions.

Ionic liquids (ILs) have gained significant attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and potential for recyclability. acs.orgresearchgate.net In the context of Suzuki-Miyaura cross-coupling reactions, which are commonly used for the synthesis of biaryls, ionic liquids can serve as both the reaction medium and as ligands or stabilizers for the palladium catalyst. researchgate.netacs.org

The use of imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), has been shown to accelerate Suzuki-Miyaura reactions. acs.org The highly polar nature of ionic liquids can enhance the reaction rate and, in some cases, allow for the recycling of the catalytic system. acs.orgacs.org Palladium nanoparticles (Pd-NPs) stabilized in ionic liquids have also been employed as efficient and recyclable catalysts for various cross-coupling reactions, including the Suzuki reaction. nih.gov

Furthermore, ionic liquids can play multiple roles in certain synthetic transformations. For instance, in the synthesis of benzonitriles from benzaldehydes, a specific ionic liquid has been shown to act as a co-solvent, catalyst, and phase-separation agent, simplifying the purification process and allowing for its direct recycling. researchgate.netrsc.orgnih.govsemanticscholar.org

Solvent-free reactions and mechanochemistry represent a significant advancement in green synthesis by minimizing or eliminating the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.netresearchgate.net Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.netmdpi.com

This approach has been successfully applied to the synthesis of various organic compounds, including biaryl derivatives. researchgate.net For example, the three-component reaction of aromatic aldehydes, malononitrile, and acetone (B3395972) to produce 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved in excellent yields and short reaction times using a grindstone method without any solvent. researchgate.net This technique is simple, efficient, and environmentally friendly. researchgate.net

Microwave (MW) and ultrasonic (US) irradiation are alternative energy sources that can significantly enhance reaction rates, improve yields, and reduce reaction times in organic synthesis. mdpi.comarabjchem.org These techniques are considered green as they often lead to more energy-efficient processes. unito.itnih.gov

Microwave-assisted synthesis has been widely used for the preparation of various heterocyclic compounds and biaryls. arabjchem.orgnih.gov The rapid and uniform heating provided by microwaves can lead to higher chemoselectivity and cleaner reactions compared to conventional heating methods. nih.gov For instance, in the synthesis of coumarin-based 1,2,3-triazoles, microwave irradiation resulted in better yields and shorter reaction times compared to conventional heating. nih.gov

Ultrasonic irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. unito.it The combination of microwave and ultrasound has been shown to have synergistic effects, further improving the efficiency of chemical transformations. unito.it

| Green Chemistry Approach | Key Advantages | Example Application |

| Sustainable Catalytic Systems (Ionic Liquids) | Recyclability, enhanced reaction rates, simplified workup | Suzuki-Miyaura cross-coupling, benzonitrile synthesis acs.orgacs.orgresearchgate.netrsc.org |

| Solvent-Free Conditions and Mechanochemistry | Reduced solvent waste, high efficiency, simplicity | Synthesis of substituted biphenyls researchgate.netmdpi.com |

| Microwave and Ultrasonic Irradiation | Shorter reaction times, higher yields, energy efficiency | Synthesis of heterocyclic compounds and biaryls mdpi.comarabjchem.orgnih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com A high atom economy indicates a more sustainable process with minimal waste generation. jocpr.com

The Reaction Mass Efficiency (RME) is another metric that provides a more practical measure of the "greenness" of a reaction by considering the masses of all reagents, solvents, and catalysts used relative to the mass of the product obtained. researchgate.net Striving for high RME in the synthesis of this compound and its derivatives requires a holistic approach that considers not only the stoichiometry of the reaction but also the entire process, including purification and waste treatment.

Advanced Spectroscopic and Structural Elucidation of 3 3 Thienyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both one- and two-dimensional spectra, a complete structural assignment of 3-(3-Thienyl)benzonitrile can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the seven protons distributed across the two aromatic rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nitrile group (-CN) on the benzene (B151609) ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm). Protons on the electron-rich thiophene (B33073) ring will have distinct chemical shifts influenced by the sulfur heteroatom.

The protons on the benzonitrile (B105546) ring are expected to appear in the aromatic region, typically between 7.4 and 7.9 ppm. The substitution pattern would lead to a complex splitting pattern. Similarly, the three protons on the 3-substituted thiophene ring would appear in a characteristic pattern, typically between 7.2 and 7.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' (Thiophene) | ~7.5-7.6 | dd | J ≈ 1.5, 3.0 |

| H-4' (Thiophene) | ~7.3-7.4 | dd | J ≈ 1.5, 5.0 |

| H-5' (Thiophene) | ~7.4-7.5 | dd | J ≈ 3.0, 5.0 |

| H-2 (Benzene) | ~7.8-7.9 | t | J ≈ 1.5 |

| H-4 (Benzene) | ~7.7-7.8 | ddd | J ≈ 1.5, 2.0, 7.8 |

| H-5 (Benzene) | ~7.5-7.6 | t | J ≈ 7.8 |

Note: Predicted values are based on typical ranges for substituted benzonitriles and thiophenes. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 11 distinct carbon atoms, and the spectrum is expected to show 11 signals. The carbon atom of the nitrile group (-C≡N) is highly deshielded and typically appears around 118-120 ppm. The quaternary carbons (to which the other ring or the nitrile group is attached) are also characteristic. The carbon attached to the nitrile group (C1) is expected around 112-114 ppm, while the carbon of the C-C bond between the rings (C3 and C3') will appear in the aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~118.5 |

| C1 (Benzene) | ~112.5 |

| C2 (Benzene) | ~132.0 |

| C3 (Benzene) | ~140.0 |

| C4 (Benzene) | ~130.0 |

| C5 (Benzene) | ~129.5 |

| C6 (Benzene) | ~133.0 |

| C2' (Thiophene) | ~126.0 |

| C3' (Thiophene) | ~141.0 |

| C4' (Thiophene) | ~127.0 |

Note: Predicted values are based on typical ranges for substituted benzonitriles and thiophenes. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzonitrile ring (e.g., H-4 with H-5, H-5 with H-6) and on the thiophene ring (e.g., H-4' with H-5'). This helps to trace the connectivity within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying the connectivity between the two rings and the position of the nitrile group. For instance, correlations would be expected between the thiophene protons (H-2', H-4') and the benzene carbon C3, confirming the linkage point. Similarly, protons on the benzene ring (H-2, H-4) would show correlations to the nitrile carbon, confirming its position.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the absorption bands corresponding to its key functional groups. The most prominent and diagnostically useful band is the stretching vibration of the nitrile (C≡N) triple bond. This absorption is typically strong and sharp. Aromatic C-H stretching vibrations and C=C stretching vibrations from both rings also provide key structural information.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching (ν C-H) | 3100 - 3000 | Medium-Weak |

| Nitrile C≡N | Stretching (ν C≡N) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretching (ν C=C) | 1600 - 1450 | Medium |

| Thiophene C-S | Stretching (ν C-S) | ~850 - 690 | Medium |

The C≡N stretch for aromatic nitriles is found between 2240 and 2220 cm⁻¹. vscht.cz The aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while the C=C ring stretching vibrations cause a series of bands in the 1600-1450 cm⁻¹ region. The specific pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern on both aromatic rings.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric and non-polar bonds often give rise to strong Raman signals.

For this compound, the nitrile C≡N stretch is also a prominent feature in the Raman spectrum, typically appearing in the same region as in the IR spectrum (2240-2220 cm⁻¹). The symmetric "breathing" modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are often strong in the Raman spectrum and provide a characteristic fingerprint. The C-S bond of the thiophene ring is also expected to produce a noticeable Raman signal.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Nitrile C≡N | Stretching | 2240 - 2220 | Strong |

| Aromatic Rings | Ring Breathing/Stretching | 1610 - 1580, ~1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₇NS, the calculated molecular weight is 185.24 g/mol . scbt.com High-resolution mass spectrometry would confirm the exact mass, consistent with this formula.

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight. The fragmentation of this compound is anticipated to follow pathways characteristic of its constituent aromatic rings. Drawing parallels with the known fragmentation of benzonitrile, a primary pathway likely involves the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. nih.govresearchgate.net This would result in a significant fragment ion. Other potential fragmentation pathways include the cleavage of the C-C bond between the two rings and the characteristic fragmentation of the thienyl ring, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS). The analysis of these fragment ions provides a fingerprint that confirms the compound's structure and the connectivity of the thienyl and benzonitrile moieties.

Predicted mass spectrometry data for various adducts of this compound are summarized below. uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M]⁺ | 185.02937 |

| [M+H]⁺ | 186.03720 |

| [M+Na]⁺ | 208.01914 |

| [M+K]⁺ | 223.99308 |

| [M+NH₄]⁺ | 203.06374 |

| [M-H]⁻ | 184.02264 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated aromatic system. The structure combines two chromophores: the benzonitrile group and the thienyl group. The extended conjugation between these two rings is predicted to cause a bathochromic (red) shift in the absorption maxima compared to the individual spectra of benzonitrile and thiophene. nist.govnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. For this compound, excitation at a wavelength corresponding to its absorption maximum would likely induce fluorescence. The resulting emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the structural and electronic changes that occur in the excited state. The quantum yield of fluorescence would quantify the efficiency of the emission process. Studies on similar donor-acceptor systems containing thienyl and benzothiazole (B30560) moieties have shown intense absorption and emission bands, which are influenced by the electronic nature of the constituent rings. researchgate.net

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, such an analysis would yield crucial structural parameters.

A crystallographic study would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles within the benzonitrile and thienyl rings. mdpi.com Of particular importance would be the dihedral angle between the planes of the two aromatic rings. This angle dictates the extent of π-orbital overlap and, consequently, the degree of electronic conjugation between the rings in the solid state. researchgate.net Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds, which govern the material's bulk properties.

Advanced Spectroscopic Probes for Electronic Structure and Electrochemical Behavior

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. researchgate.net In its neutral, ground state, this compound is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR spectroscopy would be an invaluable tool for characterizing the radical anion or radical cation of the molecule, which could be generated either through electrochemical reduction/oxidation or by chemical means. The resulting EPR spectrum would provide detailed information about the electronic structure of these radical species. nih.gov The g-factor would help identify the nature of the radical, while the hyperfine coupling constants would reveal the extent of the interaction between the unpaired electron and magnetic nuclei (¹H, ¹³C, ¹⁴N). This data allows for the mapping of the spin density distribution across the molecule, indicating whether the unpaired electron is primarily localized on the electron-rich thienyl ring (in the radical cation) or the electron-withdrawing benzonitrile moiety (in the radical anion). nih.gov

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of a compound. A CV experiment on this compound would reveal the potentials at which the molecule can be oxidized and reduced. Given its structure, the compound is expected to exhibit both an oxidation and a reduction process.

Computational and Theoretical Investigations of 3 3 Thienyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.

For conjugated systems like 3-(3-Thienyl)benzonitrile, DFT is particularly useful for predicting key electronic descriptors. Calculations on related aromatic molecules, such as benzonitrile (B105546) and various thienothiophene derivatives, are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to elucidate their electronic characteristics. ukm.mye3s-conferences.org These studies typically compute properties like dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions and reactivity. The MEP map, for instance, visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org

Table 1: Representative Electronic Properties Calculated via DFT for Aromatic Nitriles (Note: Data below is illustrative for benzonitrile, as specific DFT data for this compound is not available in the cited literature.)

| Property | Calculated Value (Benzonitrile) | Method |

| HOMO Energy | -8.01 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.01 eV | B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | 7.00 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.49 Debye | B3LYP/6-311G(d,p) |

This interactive table is based on data for the parent compound benzonitrile. sphinxsai.com

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net It provides a qualitative understanding of electronic structure and molecular orbitals but neglects electron correlation, which can be a significant limitation for quantitative predictions. Despite this, HF calculations are often used as a starting point for more advanced post-Hartree-Fock methods and are frequently compared with DFT results to gauge the importance of electron correlation.

In studies of related molecules like 2-formyl benzonitrile, HF methods have been used alongside DFT to calculate vibrational frequencies and molecular structures. researchgate.net Generally, the results from DFT functionals like B3LYP show better agreement with experimental data than those from HF, highlighting the importance of including electron correlation for accurate predictions. researchgate.net Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation, but at a significantly higher computational cost, making them more suitable for smaller molecular systems.

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For a molecule like this compound, which consists of two aromatic rings linked by a single bond, a key structural parameter is the dihedral angle between the thienyl and phenyl rings. This angle determines the degree of π-conjugation between the rings, which in turn influences the electronic and optical properties of the molecule.

Table 2: Typical Geometrical Parameters Obtained from DFT Optimization (Note: This table presents illustrative data for 2-formyl benzonitrile as a representative substituted benzonitrile.)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C (ring) | ~1.39 - 1.41 |

| Bond Length | C-CN | ~1.45 |

| Bond Length | C≡N | ~1.16 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C-C-C (ring) | ~119 - 121 |

| Bond Angle | C-C-CN | ~119 |

This interactive table is based on data for a related substituted benzonitrile. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comslideshare.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 3: Frontier Orbitals and Reactivity Descriptors (Note: Values are illustrative, based on calculations for benzonitrile. sphinxsai.com The presence of the thienyl group would modify these values.)

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -8.01 |

| LUMO Energy (ELUMO) | - | -1.01 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.00 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.51 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.50 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.90 |

This interactive table demonstrates the application of FMO theory.

Simulation and Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, one can obtain the wavenumbers and intensities of its fundamental vibrational modes. scifiniti.com DFT methods, such as B3LYP, are known to provide excellent predictions, although calculated frequencies are often scaled by a small factor to correct for anharmonicity and other systematic errors. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov These calculations provide theoretical spectra that can be compared directly with experimental data, helping to confirm the molecular structure and assign specific resonances.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. scielo.org.za It calculates the energies of electronic excitations from the ground state to various excited states. For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax) corresponding to the HOMO→LUMO transition (π→π*), along with its oscillator strength, which relates to the intensity of the absorption band. nih.gov

Table 4: Predicted Spectroscopic Data for Benzonitrile Derivatives (Note: Data is illustrative, based on published calculations for related molecules.)

| Spectrum Type | Key Feature | Predicted Value | Method |

| FT-IR | C≡N stretch | ~2230-2240 cm⁻¹ | B3LYP/6-311G(d,p) sphinxsai.com |

| ¹³C NMR | C≡N carbon | ~118-120 ppm | GIAO nih.gov |

| UV-Vis | λmax (π→π*) | ~273 nm | TD-DFT sphinxsai.com |

This interactive table shows examples of computationally predicted spectroscopic data.

Theoretical Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including transition states (the energy maxima along the reaction coordinate) and intermediates. nih.gov

For a molecule like this compound, theoretical studies could explore its reactivity in various transformations. For example, DFT calculations can be used to model cycloaddition reactions where the nitrile group or the aromatic rings participate. nih.govmdpi.com In studies of [3+2] cycloadditions involving benzonitrile N-oxide, DFT has been used to determine whether the reaction proceeds through a concerted or stepwise mechanism by calculating the activation energies of different possible pathways. nih.govresearchgate.net Similarly, the reactivity of the thienyl ring could be investigated in electrophilic substitution or metal-catalyzed cross-coupling reactions. rsc.org Such studies provide deep insights into reaction selectivity (regio- and stereoselectivity) and the electronic factors that govern the reaction outcome. mdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Theoretical investigations of related benzonitrile and thiophene-containing compounds often utilize methods like Density Functional Theory (DFT) to understand their electronic properties. These studies typically reveal that in benzonitrile derivatives, the nitrogen atom of the nitrile group exhibits a significant negative partial charge, making it a region of high electron density. Conversely, the carbon atom of the nitrile group and the hydrogen atoms of the aromatic rings generally show positive partial charges.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For a molecule like this compound, an MEP map would be expected to show the most negative potential (typically colored red or yellow) concentrated around the nitrogen atom of the cyano group, highlighting its role as a likely site for electrophilic interaction. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the benzene (B151609) and thiophene (B33073) rings. The sulfur atom in the thiophene ring often presents a region of moderate negative potential.

Without specific computational data for this compound, a quantitative data table of atomic charges cannot be generated, nor can a detailed, specific analysis of its MEP map be provided. The general electronic characteristics of the constituent functional groups—the thienyl ring, the benzene ring, and the nitrile group—provide a qualitative expectation of the molecule's electronic landscape, but precise values and detailed topographical features of the MEP remain undetermined without a dedicated computational study.

Chemical Reactivity and Synthetic Transformations of 3 3 Thienyl Benzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile (cyano) group, with its carbon-nitrogen triple bond, is a versatile functional group in organic synthesis. researchgate.net Its strong polarization, resulting from the high electronegativity of nitrogen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This electronic characteristic is the foundation for a variety of addition and transformation reactions. ucalgary.caopenstax.org

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.orgopenstax.org Strong nucleophiles, such as organometallic reagents and hydrides, can add directly to the carbon-nitrogen triple bond to form an intermediate imine anion. libretexts.orgucalgary.ca This intermediate can then be hydrolyzed or undergo further reaction to yield a variety of products.

One common transformation is the reaction with Grignard or organolithium reagents. libretexts.org This addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This provides a reliable method for converting the nitrile group into a carbonyl functional group, thereby attaching a new carbon-based substituent.

Beyond simple additions, the nitrile group can participate in cycloaddition reactions. The [3+2] cycloaddition is a particularly powerful method for constructing five-membered heterocyclic rings. researchgate.netuchicago.edu For instance, nitriles can react with reagents like sodium azide (B81097) to form tetrazoles or with nitrile oxides to yield isoxazolines. researchgate.netmdpi.com These reactions are valuable for synthesizing compounds with potential biological activity. researchgate.net A theoretical study on the [3+2] cycloaddition of benzonitrile (B105546) oxide with various alkenes highlights the polar, one-step mechanism that often governs these transformations. mdpi.com

| Reaction Type | Reagent Class | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Imine Anion | Ketone |

| Nucleophilic Addition | Organolithium (R-Li) | Imine Anion | Ketone |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | - | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | - | Isoxazoline |

The nitrile group can be readily reduced to a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), completely reduce the nitrile to a primary amine (R-CH₂NH₂). libretexts.orgchemistrysteps.comlibretexts.org Catalytic hydrogenation using hydrogen gas with metal catalysts like Raney nickel, palladium, or platinum is also a highly effective and economical method for this transformation. wikipedia.orglibretexts.org

For the partial reduction of a nitrile to an aldehyde, milder reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is commonly used to stop the reduction at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.orgwikipedia.org Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

The most common derivatization of the nitrile group is its hydrolysis to a carboxylic acid. openstax.org This transformation can be achieved under either acidic or basic aqueous conditions and proceeds through an amide intermediate. libretexts.orgchemistrysteps.com This reaction provides a direct synthetic route from the nitrile to the corresponding carboxylic acid.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Complete Reduction | LiAlH₄ or H₂/Catalyst (Ni, Pd, Pt) | Primary Amine (-CH₂NH₂) |

| Partial Reduction | DIBAL-H, then H₃O⁺ | Aldehyde (-CHO) |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

3-(3-Thienyl)benzonitrile features two distinct aromatic systems, each with its own reactivity profile toward substitution reactions. The benzonitrile ring is electron-deficient, while the thiophene (B33073) ring is electron-rich. pharmaguideline.com

Conversely, the electron-withdrawing nature of the nitrile group activates the ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an ortho or para position. chemistrysteps.comwikipedia.org In the absence of a pre-installed leaving group, SNAr reactions are generally not feasible on this ring.

Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). pharmaguideline.comwikipedia.org Electrophilic substitution on the thiophene ring of this compound is therefore highly favored over substitution on the deactivated benzonitrile ring.

In 3-substituted thiophenes, electrophilic attack preferentially occurs at the C2 and C5 positions. The C2 position is generally the most reactive site due to better stabilization of the cationic intermediate (the sigma complex). wikipedia.org Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation on this compound are expected to occur selectively on the thiophene ring, primarily at the C2 position. wikipedia.orgwikipedia.org

| Ring System | Reaction Type | Reactivity | Predicted Major Substitution Position(s) |

|---|---|---|---|

| Benzonitrile | Electrophilic (SEAr) | Deactivated | C5 (meta to CN) |

| Thiophene | Electrophilic (SEAr) | Activated | C2 (ortho to aryl substituent, most reactive site) |

Metal-Catalyzed Functionalization and Polymerization Reactions

Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds, which are typically unreactive. nih.govresearchgate.net In this compound, both the nitrile nitrogen and the thiophene sulfur can potentially act as directing groups to guide a metal catalyst to a specific C-H bond, enabling its conversion into a new functional group. researchgate.net Palladium- or rhodium-catalyzed reactions, for example, could achieve selective ortho-C-H functionalization on the benzonitrile ring or functionalization at the C2 position of the thiophene ring. researchgate.net

Furthermore, the thiophene moiety makes this compound a potential monomer for the synthesis of conjugated polymers. Polythiophenes are a well-known class of conducting polymers with applications in organic electronics. wikipedia.org Polymerization of thiophene derivatives typically proceeds via coupling at the 2- and 5-positions. wikipedia.org Metal-catalyzed cross-coupling or oxidative polymerization methods could be employed to synthesize novel polythiophene derivatives incorporating the benzonitrile unit, which would influence the electronic and physical properties of the resulting material.

Photochemical and Electrochemical Reactivity Studies

While specific photochemical and electrochemical studies on this compound are not extensively documented in publicly available literature, the reactivity of its constituent thiophene and benzonitrile moieties can be extrapolated from research on related compounds.

Photochemical Reactivity:

The photochemical behavior of this compound is expected to be influenced by the electronic transitions of both the thienyl and benzonitrile groups. Aromatic nitriles can undergo photoisomerization, and thienyl-substituted compounds are known to participate in photocyclization reactions. wikipedia.orgacs.org For instance, styrylthiophene derivatives undergo photocyclization to form thiahelicenes. acs.org It is plausible that under UV irradiation, this compound could undergo intramolecular cyclization, potentially leading to the formation of condensed heterocyclic systems. The specific products would depend on the reaction conditions and the excited state dynamics of the molecule. Aromatic compounds are also known to undergo photosubstitution reactions, suggesting that the cyano or other groups could be replaced by solvent or other nucleophiles upon photoexcitation. iupac.org

Potential Photochemical Reactions of this compound

| Reaction Type | Potential Product(s) | Notes |

|---|---|---|

| Intramolecular Photocyclization | Condensed thieno-isoquinoline derivatives | Dependent on the positions of cyclization on both rings. |

| Photoisomerization | Positional isomers | Less likely for the core aromatic rings, but possible. |

Electrochemical Reactivity:

The electrochemical properties of this compound will be characterized by the oxidation of the electron-rich thiophene ring and the reduction of the electron-withdrawing benzonitrile group.

Oxidation: Thiophene and its oligomers are known to undergo electrochemical oxidation to form radical cations and dications. dtic.mil These species can then lead to electropolymerization, forming conductive polythiophene films. wikipedia.org The oxidation potential of this compound is expected to be influenced by the presence of the electron-withdrawing nitrile group, which would likely increase the potential required for oxidation compared to unsubstituted thiophene. Studies on the electrochemical oxidation of thiophene have shown that it can lead to the formation of polar products like 3-hydroxythiophene-2(3H)-one. acs.org

Reduction: Aromatic nitriles can be electrochemically reduced to form radical anions. unacademy.com Depending on the conditions and the presence of proton donors, this can lead to the formation of benzylamines or aldehydes. unacademy.comwikipedia.org The electrochemical reduction of the nitrile group in this compound would likely proceed through the formation of an intermediate imine, which can be further reduced or hydrolyzed.

Expected Electrochemical Behavior of this compound

| Process | Electrode | Potential Products |

|---|---|---|

| Oxidation | Anode | Radical cation, Dication, Poly(this compound) |

Ring-Opening and Rearrangement Reactions of Related Thiophene and Benzonitrile Scaffolds

While ring-opening of the benzonitrile ring is not a common reaction, the thiophene ring can undergo ring-opening under certain conditions. Rearrangement reactions are more commonly associated with substituents on the benzonitrile ring rather than the ring itself.

Ring-Opening Reactions of the Thiophene Scaffold:

The thiophene ring is generally stable, but can be opened under specific reactive conditions, often as part of a cascade reaction to form other heterocyclic systems. For example, the reaction of certain thieno[2,3-c]pyridazines with N'-arylbenzothiohydrazides in the presence of a base proceeds via a thiophene ring-opening process to yield 1,3,4-thiadiazoline hybrids.

Transition metals can also mediate the ring-opening of thiophenes, a process relevant to hydrodesulfurization in the petroleum industry. unacademy.com

Rearrangement Reactions of Benzonitrile Scaffolds:

Direct rearrangement of the benzonitrile ring is not a typical reaction. However, rearrangement reactions involving the nitrile group or other substituents on the benzene ring are well-documented for related compounds.

Von Richter Rearrangement: This reaction involves the cine-substitution of an aromatic nitro compound with potassium cyanide, where the incoming cyano group is adjacent to the position of the displaced nitro group. While this is a reaction of a nitro-substituted arene, it demonstrates a rearrangement involving a nitrile.

Sommelet–Hauser Rearrangement: This rearrangement involves a benzyl (B1604629) quaternary ammonium (B1175870) salt and a strong base, typically an alkali metal amide. While not a direct reaction of benzonitrile, it illustrates a rearrangement of a benzylic system.

Beckmann Rearrangement: Although this is a rearrangement of an oxime to an amide, it is a relevant transformation for compounds that can be derived from or converted to nitriles. wikipedia.org

It is important to note that the applicability of these specific named reactions to this compound itself would depend on the presence of appropriate functional groups and the specific reaction conditions.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| Benzonitrile |

| Styrylthiophene |

| Thiahelicenes |

| 3-hydroxythiophene-2(3H)-one |

| Thieno[2,3-c]pyridazine |

| N'-arylbenzothiohydrazide |

| 1,3,4-thiadiazoline |

Advanced Applications of 3 3 Thienyl Benzonitrile in Materials Science and Organic Synthesis

Role as a Key Intermediate and Precursor in Complex Molecular Architectures

The structural attributes of 3-(3-Thienyl)benzonitrile make it an important precursor for the synthesis of a variety of complex organic molecules. The nitrile group offers a reactive site for cyclization and transformation reactions, while the thienyl and phenyl rings provide a robust scaffold that can be further functionalized, making it a valuable starting material in multi-step syntheses.

Precursor for Fused Heterocyclic Systems (e.g., quinazolines, pyridines, benzimidazoles)

The nitrile functionality is a well-established precursor for the construction of nitrogen-containing heterocycles. Benzonitrile (B105546) and its derivatives are frequently employed in cyclization reactions to form fused systems like quinazolines, pyridines, and benzimidazoles. For instance, the synthesis of quinazolines can be achieved through the reaction of benzonitriles with 2-aminobenzylamines, often catalyzed by transition metals such as nickel. This process involves a dehydrogenative coupling and annulation sequence where the nitrile carbon is incorporated into the new heterocyclic ring.

Similarly, the benzonitrile moiety can participate in multi-component reactions to form highly substituted pyridines. While specific examples starting directly from this compound are not extensively documented, established synthetic methodologies suggest its potential. The presence of the thienyl group adds another dimension, potentially influencing the regioselectivity of these reactions and imparting unique properties to the final fused heterocyclic products. The synthesis of fused systems like thieno[3,2-b]thiophene (B52689) highlights the versatility of thiophene-based precursors in creating complex heterocyclic architectures. rsc.org

Table 1: General Synthetic Strategies for Heterocycles Utilizing Benzonitrile Precursors

| Heterocyclic System | General Reaction | Key Reagents/Catalysts | Potential Role of this compound |

|---|---|---|---|

| Quinazolines | [4+2] Annulation of benzylamines and nitriles | Nickel catalysts | Serves as the nitrile component, incorporating the thienyl-phenyl scaffold into the final quinazoline (B50416) structure. |

| Pyridines | Multi-component cycloaddition reactions | Various catalysts depending on reactants | Acts as a key building block, with the nitrile group participating in the ring formation to yield a thienyl-substituted pyridyl system. |

| Benzimidazoles | Condensation with o-phenylenediamines | Acid or metal catalysts | The nitrile group can be converted to an imidate or amidine intermediate, which then undergoes cyclization with the diamine. |

Building Block for Polyaromatic Hydrocarbons and Extended Conjugated Systems

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene (B151609) rings and are of significant interest in materials science. researchgate.net The synthesis of larger, extended π-conjugated systems often relies on the strategic coupling of smaller aromatic building blocks. This compound, as a bi-aryl compound, is an ideal candidate for such molecular construction.

The thienyl and phenyl rings can be functionalized with leaving groups (like bromine or iodine) or organometallic moieties (like boronic acids) to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the systematic extension of the π-conjugated system by linking multiple this compound units or by coupling them with other aromatic molecules. nih.gov The resulting polyaromatic structures are foundational for advanced materials used in organic electronics due to their tunable electronic properties and potential for high charge carrier mobility.

Integration into Organic Electronic Materials Research

The inherent electronic characteristics of this compound—combining a hole-transporting (electron-donating) thiophene (B33073) unit with an electron-withdrawing benzonitrile unit—make it a molecule of significant interest in the design of organic electronic materials. This donor-acceptor (D-A) type structure is a cornerstone of modern organic semiconductor design.

Design Principles for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components of flexible electronics, and their performance is highly dependent on the molecular structure of the organic semiconductor used. Key design principles for high-performance OFET materials include planarity for effective π-π stacking, appropriate frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge injection, and good solubility for solution-based processing. acs.org

Thiophene-containing oligomers and polymers are among the most successful p-type (hole-transporting) materials in OFETs due to the electron-rich nature of the thiophene ring. Conversely, the electron-withdrawing nitrile group helps to lower the LUMO energy level, which is beneficial for n-type (electron-transporting) or ambipolar charge transport. Therefore, a molecule like this compound or polymers derived from it could exhibit balanced charge transport properties. The combination of thienyl and benzonitrile moieties is a strategy to create materials that can efficiently transport both holes and electrons, a desirable trait for complementary logic circuits.

Table 2: Performance of Representative Thiophene-Based Organic Field-Effect Transistors

| Semiconductor Material | Deposition Method | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|---|

| P3HT (regioregular) | Spin-coating | 10⁻² - 10⁻¹ | - | >10⁶ |

| Dithieno[3,2-b:2',3'-d]pyrrole (DTP)-based polymer | Solution-processed | ~0.1 | - | >10⁵ |

This table presents data for related thiophene-based materials to illustrate the potential performance class for semiconductors derived from this compound.

Development of Organic Light-Emitting Diodes (OLEDs) Component Research

In the field of Organic Light-Emitting Diodes (OLEDs), materials with tailored electronic properties are crucial for achieving high efficiency and stability. The benzonitrile moiety is a popular building block in the design of host materials and thermally activated delayed fluorescence (TADF) emitters, particularly for blue OLEDs. rsc.org Its electron-accepting nature is used to create bipolar host materials that can efficiently transport both electrons and holes to the emissive layer, ensuring balanced charge recombination.

For example, carbazole-benzonitrile derivatives have been successfully developed as universal host materials for high-efficiency blue OLEDs. rsc.org In these designs, the carbazole (B46965) unit serves as the hole-transporting component, while the benzonitrile unit provides electron transport capability. The this compound scaffold could similarly be incorporated into larger molecular designs for OLED components. The electron-rich thiophene could act as the hole-transporting part, analogous to carbazole, making the molecule a potential fragment for creating novel bipolar host materials or emitters with tuned energy levels for efficient light emission.

Photosensitizers and Light-Harvesting Architectures in Energy Research

Photosensitizers and light-harvesting molecules are designed to absorb light and convert that energy into other forms, such as chemical energy or electricity. The key requirements for these molecules are strong absorption in the solar spectrum, long-lived excited states, and the ability to efficiently undergo energy or electron transfer processes.

The extended π-conjugation across the phenyl and thienyl rings in this compound allows it to absorb UV light. While the parent molecule itself may have limited absorption in the visible range, it serves as a foundational structure that can be chemically modified to create more effective photosensitizers. By extending the conjugation—for example, by creating oligomers or adding other chromophoric groups—the absorption spectrum can be shifted to longer wavelengths (red-shifted) to better match the solar spectrum. The inherent donor-acceptor character can also facilitate charge separation upon photoexcitation, a critical step in organic photovoltaic devices and photocatalysis. Thiophene-based dyes and polymers are widely investigated in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), indicating the potential of thienyl-containing scaffolds in light-harvesting applications.

Ligand Design in Coordination Chemistry and Catalysis Research

The molecular architecture of this compound, featuring both a nitrile (-C≡N) group and a sulfur-containing thienyl ring, presents a compelling platform for the design of novel ligands in coordination chemistry and catalysis. The nitrile group can coordinate to a metal center, while the thienyl moiety offers additional possibilities for interaction, leading to complexes with unique electronic and steric properties.

The benzonitrile unit within the molecule can act as a ligand, where the lone pair of electrons on the nitrogen atom can form a coordinate bond with a transition metal. The strength of this interaction and the resulting stability of the complex are influenced by the electronic properties of the metal center and the substituents on the benzonitrile ring. In the case of this compound, the thienyl group can electronically influence the nitrile, thereby modulating its coordinating ability.

Furthermore, the sulfur atom in the thienyl ring possesses lone pairs of electrons and can also participate in coordination to a metal center, potentially leading to bidentate or bridging coordination modes. This versatility allows for the construction of a variety of coordination polymers and discrete metal complexes. The rigid structure of the thienyl and phenyl rings can also be exploited to create specific ligand bite angles and steric environments around the metal, which is a critical aspect of catalyst design for achieving high selectivity in chemical reactions.

While specific catalytic applications of this compound complexes are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in ligands used in various catalytic processes. For instance, nitrile-containing ligands have been employed in nickel-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the metal catalyst, which in turn affects its reactivity and catalytic cycle.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Application |

|---|---|---|

| Monodentate (N-coordination) | The nitrile nitrogen atom coordinates to the metal center. | Precursor for further functionalization, basic catalysis. |

| Bidentate (N, S-chelation) | Both the nitrile nitrogen and the thienyl sulfur coordinate to the same metal center. | Formation of stable chelate complexes, asymmetric catalysis. |

Polymer Chemistry: Monomer Precursors for Advanced Polymeric Materials